molecular formula C4H10O2S B13171976 1-Methoxy-3-sulfanylpropan-2-ol

1-Methoxy-3-sulfanylpropan-2-ol

Cat. No.: B13171976
M. Wt: 122.19 g/mol
InChI Key: ORGQUCCTTDAMOK-UHFFFAOYSA-N
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Description

1-Methoxy-3-sulfanylpropan-2-ol is an organic compound with the molecular formula C4H10O2S It is characterized by the presence of a methoxy group (-OCH3) and a sulfanyl group (-SH) attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-3-sulfanylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of propylene oxide with methanol in the presence of a catalyst. This reaction typically requires a racemic catalyst with an asymmetric polydentate ligand complexed with a metal atom, such as cobalt . The reaction conditions include maintaining a controlled temperature and pressure to ensure high selectivity and yield.

Industrial Production Methods: Industrial production of this compound often involves the addition of methanol to propylene oxide using sodium hydroxide as a catalyst. This method yields a mixture of this compound and other by-products, which are then separated through distillation .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-sulfanylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form alcohols or thiols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Methoxy-3-sulfanylpropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxy-3-sulfanylpropan-2-ol involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and dipole-dipole interactions, while the sulfanyl group can form covalent bonds with nucleophiles. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

1-Methoxy-3-sulfanylpropan-2-ol can be compared with other similar compounds, such as:

    1-Methoxy-2-propanol: This compound lacks the sulfanyl group, making it less reactive in certain chemical reactions.

    3-Mercapto-1-propanol: This compound lacks the methoxy group, affecting its solubility and reactivity.

    2-Methoxy-3-sulfanylpropan-1-ol: This isomer has a different arrangement of functional groups, leading to different chemical properties and reactivity.

Properties

Molecular Formula

C4H10O2S

Molecular Weight

122.19 g/mol

IUPAC Name

1-methoxy-3-sulfanylpropan-2-ol

InChI

InChI=1S/C4H10O2S/c1-6-2-4(5)3-7/h4-5,7H,2-3H2,1H3

InChI Key

ORGQUCCTTDAMOK-UHFFFAOYSA-N

Canonical SMILES

COCC(CS)O

Origin of Product

United States

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